

Application Note: Stability-Indicating HPLC Analysis of 7-Nitrooxindole

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Compound of Interest

Compound Name: 7-Nitrooxindole

Cat. No.: B1312400

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**Abstract

This document provides a detailed protocol for the quantitative analysis of **7-Nitrooxindole** in bulk drug substance and pharmaceutical dosage forms using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described method is designed to separate **7-Nitrooxindole** from its potential degradation products, which may form under various stress conditions. This application note includes the chromatographic conditions, sample preparation, and a comprehensive guide to method validation as per the International Council for Harmonisation (ICH) guidelines.

Introduction

7-Nitrooxindole is a key intermediate in the synthesis of various pharmacologically active compounds. Ensuring its purity and stability is critical for the quality of the final active pharmaceutical ingredient (API). A validated, stability-indicating analytical method is essential for the quantitative determination of **7-Nitrooxindole** and its degradation products during stability studies and routine quality control.^[1] High-performance liquid chromatography (HPLC) is a powerful tool for this purpose, offering high resolution and sensitivity.^{[1][2]} This application note outlines a reverse-phase HPLC (RP-HPLC) method for the analysis of **7-Nitrooxindole**.

Proposed HPLC Method

Based on the chemical structure of **7-Nitrooxindole** and general principles of RP-HPLC for aromatic nitro-compounds, the following chromatographic conditions are proposed.

Table 1: Proposed Chromatographic Conditions

Parameter	Recommended Setting
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile and 0.025 M Potassium Dihydrogen Phosphate buffer (pH 3.5, adjusted with phosphoric acid) in a ratio of 40:60 (v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Detection Wavelength	275 nm (based on typical absorbance for nitroaromatic compounds)
Column Temperature	30 °C
Run Time	Approximately 15 minutes

Experimental Protocols

- **7-Nitrooxindole** reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Phosphoric acid (AR grade)
- Water (HPLC grade)

Accurately weigh about 25 mg of **7-Nitrooxindole** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 5 mL to 50 mL with the mobile phase.

For bulk drug substance, prepare a sample solution of 100 µg/mL in the mobile phase. For a tablet dosage form, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of **7-Nitrooxindole** into a 25 mL volumetric flask, add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume.^[3] Further dilute 5 mL of this solution to 50 mL with the mobile phase to get a final concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The proposed analytical method must be validated to ensure it is suitable for its intended purpose.^{[4][5]} The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters.^{[6][7]}

Before starting the validation, the suitability of the chromatographic system should be established. Inject the working standard solution six times and evaluate the system suitability parameters.

Table 2: System Suitability Acceptance Criteria

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Area	≤ 2.0%

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradation products.^[5] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.^[1]

- Acid Degradation: Reflux 1 mL of stock solution with 1 mL of 0.1 N HCl for 4 hours at 60°C.
- Base Degradation: Reflux 1 mL of stock solution with 1 mL of 0.1 N NaOH for 4 hours at 60°C.

- Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂ for 24 hours at room temperature.
- Thermal Degradation: Keep the drug substance in an oven at 105°C for 24 hours.
- Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

After degradation, samples are prepared and injected into the HPLC system. The chromatograms should show adequate separation of the **7-Nitrooxindole** peak from any degradation product peaks.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.^[7] Prepare a series of at least five concentrations of **7-Nitrooxindole** ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient.

Table 3: Linearity and Range Acceptance Criteria

Parameter	Acceptance Criteria
Correlation Coefficient (r ²)	≥ 0.999
Range	80% to 120% of the test concentration for assay ^[7]

Accuracy is the closeness of the test results obtained by the method to the true value.^[4] It should be established across the specified range of the analytical procedure.^[7] Accuracy can be determined by applying the method to a sample of known purity (reference material) or by recovery studies. For recovery studies, spike a placebo with known amounts of **7-Nitrooxindole** at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.

Table 4: Accuracy Acceptance Criteria

Level	Acceptance Criteria for % Recovery
80%	98.0% - 102.0%
100%	98.0% - 102.0%
120%	98.0% - 102.0%

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is usually expressed as the relative standard deviation (%RSD).

- Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.
- Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the same concentration on two different days by two different analysts.

Table 5: Precision Acceptance Criteria

Precision Type	Acceptance Criteria for % RSD
Repeatability	$\leq 2.0\%$
Intermediate Precision	$\leq 2.0\%$

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[\[5\]](#) These can be determined based on the signal-to-noise ratio (S/N), where a S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[\[7\]](#) Introduce small changes in the chromatographic conditions and observe the effect on the results.

Table 6: Robustness Study Parameters

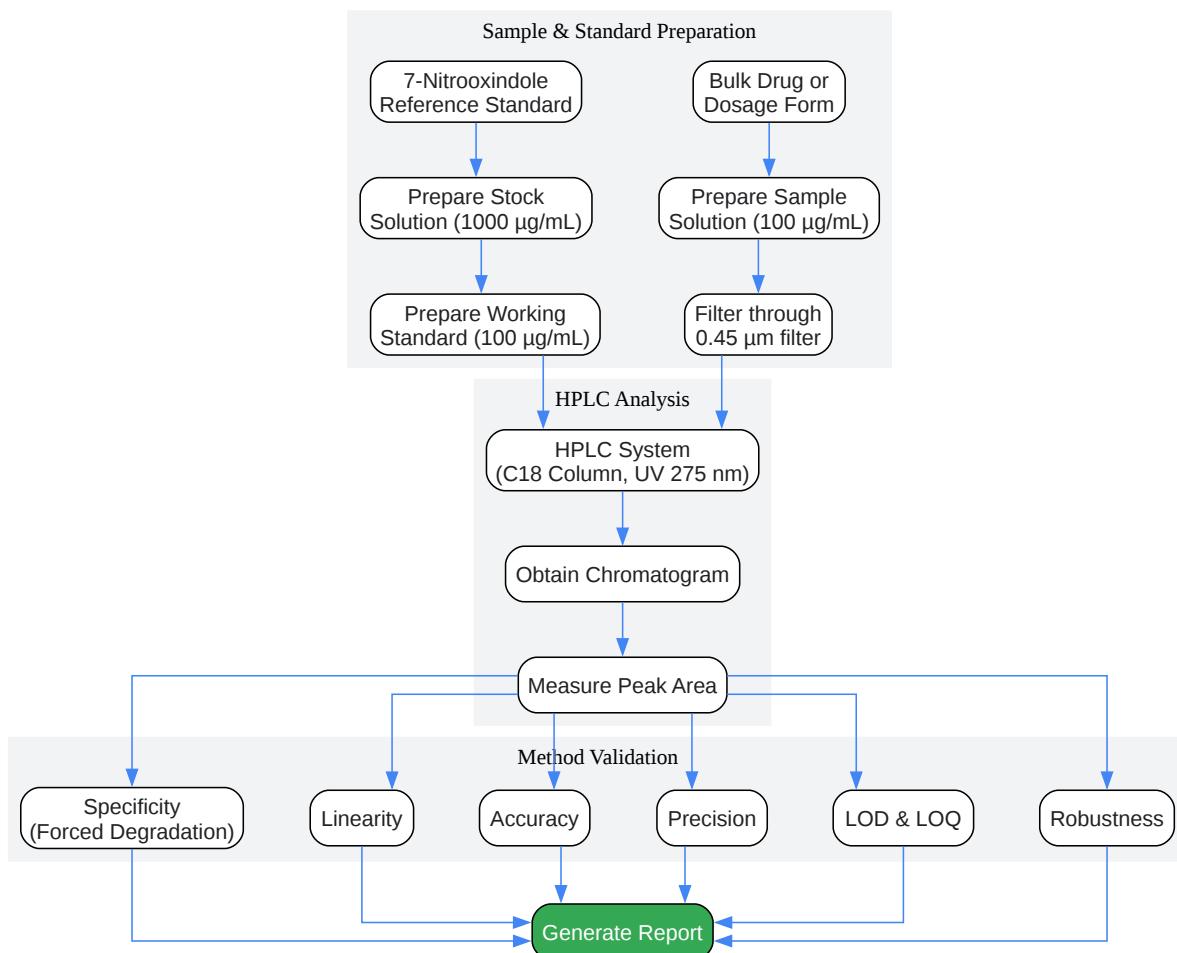
Parameter	Variation
Flow Rate	± 0.1 mL/min
Mobile Phase Composition	± 2% organic phase
Column Temperature	± 2 °C
pH of Mobile Phase Buffer	± 0.2 units

The system suitability parameters should be checked after each variation.

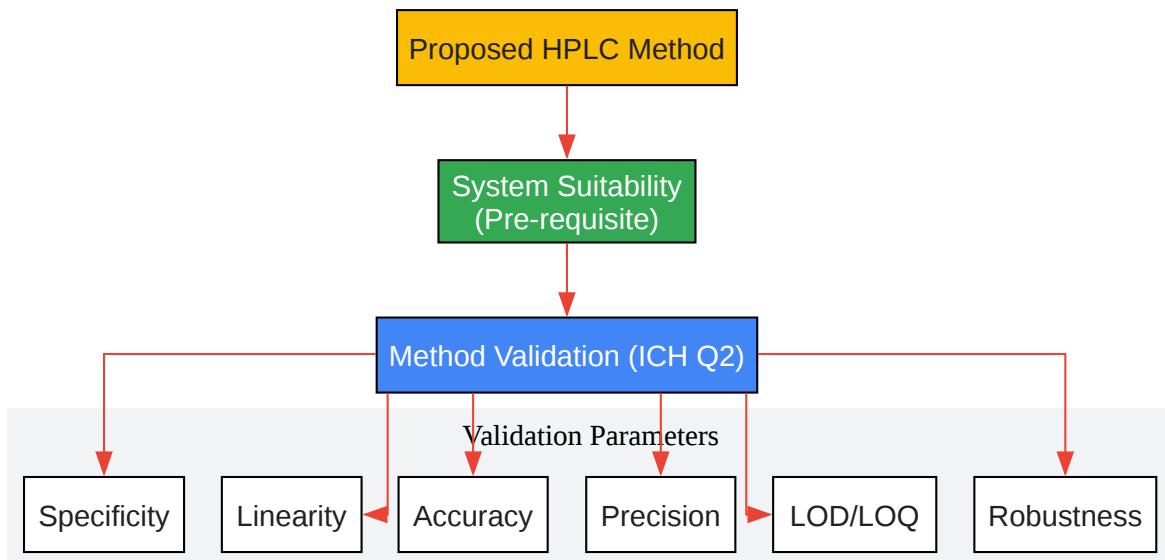
Data Presentation

All quantitative data from the validation studies should be summarized in tables for easy comparison and interpretation, as exemplified in the tables within this document.

Visualizations

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Caption: Experimental workflow for **7-Nitrooxindole** HPLC analysis and validation.

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Caption: Logical relationship of HPLC method validation parameters.

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